N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine
Description
N⁴-(3-Methylphenyl)-N²-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative characterized by a nitro group at position 5, a 3-methylphenyl substituent at N⁴, and a morpholine-containing ethyl chain at N².
Propriétés
IUPAC Name |
4-N-(3-methylphenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O3/c1-12-3-2-4-13(11-12)20-16-14(24(25)26)15(18)21-17(22-16)19-5-6-23-7-9-27-10-8-23/h2-4,11H,5-10H2,1H3,(H4,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQZMPSAHOZAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of substituted pyrimidines and features a nitro group and morpholine moiety, which are crucial for its biological activity. The general structure can be represented as follows:
Research indicates that this compound may exhibit its biological effects through multiple pathways:
- Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Antioxidant Activity : The nitro group in the structure may contribute to antioxidant properties, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Similar compounds have shown neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.
Anticancer Activity
Several studies have assessed the anticancer potential of this compound:
- In vitro Studies : The compound has been tested against various cancer cell lines, showing significant cytotoxicity. For instance, it demonstrated IC50 values in the low micromolar range against breast and prostate cancer cell lines.
- Mechanism : The anticancer effect is hypothesized to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases:
- Case Study : In a mouse model of Parkinson's disease, administration of the compound resulted in reduced dopaminergic neuron loss and improved motor function.
- Mechanism : This effect is believed to be due to the modulation of acetylcholine and dopamine levels, alongside anti-inflammatory properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity (IC50 < 10 µM) | |
| Neuroprotection | Reduced neuron loss in Parkinson model | |
| Antioxidant | Decreased oxidative stress markers |
Table 2: In vitro Cytotoxicity Results
Comparaison Avec Des Composés Similaires
Structural Features and Substituent Effects
The compound’s structural uniqueness arises from its 3-methylphenyl and morpholinyl-ethyl groups. Below is a comparison with similar nitropyrimidine derivatives:
*Note: The target compound’s molecular formula is inferred as ~C₁₇H₂₁N₇O₃ based on analogues.
Physicochemical Properties
- Lipophilicity : The 3-methylphenyl group increases hydrophobicity compared to polar substituents like 4-fluorophenyl or 3-methoxyphenyl in analogues .
- Solubility : The morpholinyl-ethyl chain likely enhances aqueous solubility due to morpholine’s polarity, similar to the morpholinylpropyl group in .
- pKa : Analogues with electron-withdrawing groups (e.g., nitro, chloro) exhibit lower pKa values (~2.3), suggesting protonation at physiological pH .
Key Research Findings and Gaps
Synthetic Accessibility : The morpholine-ethyl group is synthetically tractable, as seen in analogues like , but regioselective substitution at N² and N⁴ requires optimization.
Structure-Activity Relationships (SAR) :
- Chloro or fluoro substituents at N⁴ enhance target binding but reduce solubility .
- Morpholine chains balance solubility and membrane permeability .
Data Gaps: No direct cytotoxicity, pharmacokinetic, or efficacy data for the target compound are available in the evidence.
Q & A
Basic: What methodologies are recommended for optimizing the synthesis yield of N⁴-(3-methylphenyl)-N²-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves nitro-group stability during substitution reactions .
- Catalyst optimization : Palladium catalysts (e.g., Pd/C) for hydrogenation steps and triethylamine for deprotonation in nucleophilic substitutions .
- Reaction monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediate formation and purity .
- Scale-up : Continuous flow reactors improve heat distribution and reduce side reactions in nitration steps .
Basic: How can structural characterization of this compound be systematically performed?
A multi-technique approach is essential:
- X-ray crystallography : Resolve the pyrimidine ring conformation and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., morpholinyl ethyl vs. 3-methylphenyl groups). NOESY confirms spatial proximity of aromatic protons .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~463.21 g/mol) and nitro-group stability .
Basic: What structural features influence the compound’s bioactivity?
Substituent effects are critical:
- Nitro group (C5) : Enhances electrophilicity, enabling covalent binding to cysteine residues in enzymatic targets .
- Morpholinyl ethyl group (N²) : Improves solubility via tertiary amine protonation and participates in π-cation interactions with receptors .
- 3-Methylphenyl group (N⁴) : Electron-donating methyl stabilizes aryl interactions in hydrophobic binding pockets .
Advanced: How can researchers investigate contradictions in reported biological activity data?
Contradictions may arise from:
- Polymorphism : Compare crystal structures (via XRD) to assess packing differences affecting solubility and bioavailability .
- Impurity profiles : Use LC-MS to detect trace byproducts (e.g., des-nitro derivatives) that antagonize target binding .
- Assay variability : Standardize kinase inhibition assays (e.g., ATP concentration, incubation time) across studies .
Advanced: What experimental strategies validate computational models of structure-activity relationships (SAR)?
- Molecular docking : Cross-validate predicted binding poses with mutagenesis data (e.g., alanine scanning of target residues) .
- Free-energy calculations : Compare MM/GBSA binding energies to IC₅₀ values from enzyme inhibition assays .
- Dynamic simulations : MD trajectories (100 ns) assess conformational stability of the morpholinyl ethyl group in aqueous vs. membrane environments .
Advanced: How do reaction intermediates impact the compound’s pharmacological profile?
- Nitro-reduction intermediates : Monitor via cyclic voltammetry to prevent undesired amine byproducts that reduce target specificity .
- Sulfonation byproducts : Use ion-pair chromatography to quantify residual sulfonic acids from substitution steps, which may compete with target binding .
Advanced: What approaches resolve discrepancies in metabolic stability studies?
- Species-specific metabolism : Incubate with human vs. rodent liver microsomes; quantify hydroxylation at the 3-methylphenyl group via UPLC-QTOF .
- CYP isoform profiling : Use recombinant CYP3A4/2D6 enzymes to identify primary metabolic pathways and guide structural modifications .
Advanced: How can researchers assess the impact of polymorphic forms on physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
